molecular formula C11H8N4O3S B2854500 Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate CAS No. 2062380-43-0

Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate

Cat. No.: B2854500
CAS No.: 2062380-43-0
M. Wt: 276.27
InChI Key: NOGRJDXFNAMQDS-UHFFFAOYSA-N
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Description

Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate is a heterocyclic compound featuring a fused triazolo-pyrazine core with a 3-thienyl substituent at position 6 and a methyl ester at position 2. Its molecular formula is C₁₀H₈N₄O₃S, with a molecular weight of 264.26 g/mol (calculated). The compound is synthesized via a one-pot Ugi-Huisgen tandem reaction, which enables efficient cyclization and incorporation of the thienyl group . This method yields high purity and near-quantitative efficiency, making it attractive for pharmaceutical and agrochemical research .

Properties

IUPAC Name

methyl 4-oxo-6-thiophen-3-yl-5H-triazolo[1,5-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O3S/c1-18-11(17)8-9-10(16)12-7(4-15(9)14-13-8)6-2-3-19-5-6/h2-5H,1H3,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGRJDXFNAMQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route includes the following steps:

  • Formation of the Triazolopyrazine Core: : This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

  • Introduction of the Thiophene Group: : The thiophene moiety is introduced through a substitution reaction, often involving a thiophene derivative and a suitable catalyst.

  • Esterification: : The final step involves converting the carboxylic acid group into its methyl ester form using methanol in the presence of an acid catalyst.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

Ester Hydrolysis and Decarboxylation

The methyl ester group undergoes hydrolysis under acidic or alkaline conditions, but competing decarboxylation often occurs due to the compound’s instability.

Condition Product Yield Mechanistic Pathway
Conc. H₂SO₄ (acidic) 4-Methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acidLowDirect decarboxylation dominates.
NaOH (alkaline) 3-Decarboxylated derivative 24 ModerateHydrolysis followed by CO₂ elimination.

For example, hydrolysis of the ethyl ester analog 11c in alkaline medium yields the carboxylic acid 23 alongside decarboxylated product 24 , while acidic conditions exclusively produce 24 . This highlights the challenge in isolating the carboxylic acid intermediate.

Nucleophilic Substitution Reactions

The triazole ring’s electrophilic carbons participate in nucleophilic substitutions, particularly at position 3.

  • Amine Substitution : Reaction with 3-thienylmethylamine replaces the ester group, forming carboxamide derivatives (e.g., 22a,b ) via thionyl chloride-mediated activation .

  • Thiol Reactions : The methyl ester reacts with thiols under basic conditions to form thioesters, though competing hydrolysis limits yields.

Oxidation

  • The 3-thienyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives under mild oxidizing agents (e.g., H₂O₂).

  • KMnO₄-mediated oxidation of the aldehyde intermediate 20 yields the carboxylic acid 21 , a key step in synthesizing bioactive esters .

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the dihydro-pyrazine ring to a fully saturated tetrahydropyrazine, altering the compound’s conformational flexibility.

Cycloaddition and Ring-Opening Reactions

The triazole moiety participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes. For example:

  • Reaction with nitrilimines (generated in situ from hydrazonoyl halides) forms fused pyrazolothienoquinazoline scaffolds .

  • Thermal treatment induces ring-opening of the triazole, releasing nitrogen gas and forming reactive intermediates for further functionalization.

Functionalization via Electrophilic Substitution

The electron-rich thienyl group directs electrophilic substitution (e.g., nitration, halogenation) at the 5-position of the thiophene ring.

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group, enhancing solubility in polar solvents.

  • Halogenation : Br₂/FeBr₃ yields 5-bromo-thienyl derivatives, useful in cross-coupling reactions.

Synthetic Modifications for Bioactive Derivatives

Key intermediates like 21 (carboxylic acid) are esterified with alcohols (e.g., t-BuOH, 2-thiophenemethanol) to yield prodrug candidates 22a,b . These esters exhibit improved pharmacokinetic profiles compared to the parent acid.

Stability and Degradation Pathways

  • Thermal Degradation : Heating above 150°C results in decomposition, releasing CO₂ and forming aromatic byproducts.

  • Photodegradation : UV exposure induces cleavage of the triazole ring, necessitating storage in amber vials.

Scientific Research Applications

Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : The compound exhibits biological activity, making it useful in studying biological processes and developing new drugs.

  • Medicine: : It has potential therapeutic applications, particularly in the development of new treatments for various diseases.

  • Industry: : Its unique properties make it valuable in the production of advanced materials and chemical products.

Mechanism of Action

The mechanism by which Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-position substituent significantly impacts physicochemical and biological properties. Key analogues include:

Compound Name Substituent at C6 Molecular Weight (g/mol) Key Properties/Applications Synthesis Method
Target Compound (3-thienyl) 3-Thienyl 264.26 Enhanced dipole interactions, potential antifungal activity Ugi-Huisgen tandem reaction
4-Oxo-6-(2-thienyl)-... (CAS: 1403233-69-1) 2-Thienyl 262.25 Lower steric hindrance; altered solubility Not specified
4-Oxo-6-phenyl-... (CAS: 1443978-79-7) Phenyl 268.23 Increased hydrophobicity; discontinued due to stability issues Multi-step alkylation
4,5-Dihydro-6-methyl-... (CAS: 1443978-99-1) Methyl 196.16 Higher reactivity; used in medicinal chemistry Chlorination/alkylation

Key Observations :

  • Electronic Effects : The 3-thienyl group introduces sulfur-mediated electronic effects, enhancing dipole interactions compared to phenyl or methyl substituents .
  • Stability : Phenyl-substituted derivatives () are discontinued, likely due to poor solubility or metabolic instability.

Saturation Level of the Pyrazine Ring

Saturation influences conformational flexibility and metabolic stability:

Compound Name Saturation Molecular Formula Key Properties
Target Compound (4,5-dihydro) Partially saturated (dihydro) C₁₀H₈N₄O₃S Balanced reactivity/stability
Methyl 4,5,6,7-tetrahydro-4-oxo-... (CAS: 1039766-71-6) Fully saturated (tetrahydro) C₇H₈N₄O₃ Higher stability; reduced electrophilicity

Key Observations :

  • The dihydro configuration in the target compound allows for moderate reactivity, suitable for further functionalization .
  • Fully saturated analogues () exhibit greater thermal stability but may lack bioactivity due to reduced electrophilic centers .

Q & A

Q. What are the common synthetic routes for Methyl 4-oxo-6-(3-thienyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of this compound likely involves cyclization of precursors (e.g., hydrazines or pyrazole derivatives) followed by functionalization. Key steps may include:
  • Cyclocondensation : Using diethyl oxalate or similar reagents to form the triazolo-pyrazine core .
  • Thiophene Incorporation : Suzuki coupling or nucleophilic substitution to introduce the 3-thienyl group .
    Yield Optimization :
  • Monitor pH (e.g., acidic conditions for cyclization) and temperature (60–80°C for exothermic steps) .
  • Use catalysts like sodium hydride or palladium for regioselective coupling .
    Table 1 : Synthetic Route Comparison
StepReagents/ConditionsYield RangeKey Challenges
Core FormationDiethyl oxalate, NaH, toluene45–60%Competing side reactions
Thienyl Addition3-Thienylboronic acid, Pd(PPh₃)₄50–70%Steric hindrance

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., thienyl protons at δ 6.8–7.2 ppm, ester carbonyl at ~165 ppm) .
  • HRMS : Validates molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the dihydrotriazolo-pyrazine ring .
    Key Features Identified :
  • Triazolo-Pyrazine Core : Distinctive downfield shifts for N-bound protons in NMR .
  • Ester Group : IR absorption at ~1720 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound, and what validation experiments are required?

  • Methodological Answer :
  • Docking Workflow :

Target Selection : Prioritize enzymes like lanosterol-14α-demethylase (PDB: 3LD6) based on structural analogs .

Ligand Preparation : Optimize protonation states and tautomeric forms of the compound .

Binding Affinity Analysis : Use AutoDock Vina or Schrödinger to estimate ΔG values .

  • Validation :
  • Enzymatic Assays : Measure IC₅₀ against purified targets (e.g., antifungal activity if targeting 14α-demethylase) .
  • SAR Studies : Modify the thienyl or ester group to test docking predictions .
    Table 2 : Docking Results vs. Experimental IC₅₀
TargetPredicted ΔG (kcal/mol)Experimental IC₅₀ (µM)
14α-Demethylase-9.212.3 ± 1.5

Q. What strategies resolve discrepancies in biological activity data across studies involving similar triazolo-pyrazine derivatives?

  • Methodological Answer :
  • Root Cause Analysis :
  • Purity Issues : Use HPLC (>95% purity) and elemental analysis to rule out impurity effects .
  • Assay Variability : Standardize protocols (e.g., fixed incubation time/pH for enzyme assays) .
  • Advanced Techniques :
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics to confirm target engagement .
  • Metabolomic Profiling : Identify off-target effects or metabolic instability .
    Case Study : A study on a related compound showed divergent IC₅₀ values due to residual DMSO in assays; repeating under anhydrous conditions resolved discrepancies .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting reports on the stability of Methyl 4-oxo-6-(3-thienyl)triazolo-pyrazine derivatives under varying pH conditions?

  • Methodological Answer :
  • Controlled Stability Studies :

pH-Rate Profiling : Incubate the compound at pH 2–10 (37°C) and monitor degradation via LC-MS .

Degradation Pathways : Identify hydrolysis products (e.g., carboxylic acid from ester cleavage) .

  • Mitigation Strategies :
  • Formulation Adjustments : Use lyophilization for long-term storage .
  • Structural Modifications : Replace the methyl ester with a more stable group (e.g., amide) .

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